2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide
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Overview
Description
2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, an acetylhydrazinylidene moiety, and a phenylacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.
Formation of the hydrazide: The 4-methoxyphenoxyacetic acid is then converted to its hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-formylphenoxy-N-phenylacetamide under reflux conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability.
Chemical Reactions Analysis
2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-{2-[(4-methoxyphenoxy)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential biological activities. Similar compounds include:
4-methoxyphenoxyacetic acid derivatives: These compounds share the methoxyphenoxy group but differ in other functional groups.
Hydrazide derivatives: Compounds with similar hydrazide moieties but different substituents.
Phenylacetamide derivatives: Molecules that contain the phenylacetamide group but vary in other parts of the structure.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-20-11-13-22(14-12-20)32-17-24(29)27-25-15-18-7-9-21(10-8-18)31-16-23(28)26-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
CQJNVNNQVGZNOL-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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